Carbonic acid, ammonium zirconium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

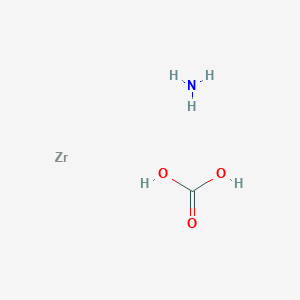

Carbonic acid, ammonium zirconium salt: is a complex compound with the molecular formula CH5NO3Zr. It is known for its stability up to approximately 68°C and its decomposition in dilute acids and alkalies . This compound is utilized in various industrial applications, including as an ingredient in water repellents for paper and textiles, a catalyst, a stabilizer in latex emulsion paints, and a lubricant in the fabrication of glass fibers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of carbonic acid, ammonium zirconium salt typically involves reacting zirconium basic carbonate with ammonium carbonate or a mixture of ammonium bicarbonate and aqueous ammonia . The reaction is carried out at ambient temperatures, and the resulting solution contains the principal species (NH4)3ZrOH(CO3)3, which crystallizes as a dihydrate .

Industrial Production Methods: In industrial settings, the preparation of ammonium zirconium carbonate solutions involves dissolving zirconium basic carbonate in a solution containing three moles of either commercial ammonium carbonate or a mixture of ammonium bicarbonate and aqueous ammonia . These solutions are used for various applications, including as starch insolubilizers in paper coating formulations .

Análisis De Reacciones Químicas

Types of Reactions: Carbonic acid, ammonium zirconium salt undergoes several types of chemical reactions, including:

Decomposition: It decomposes in dilute acids and alkalies.

Hydrolysis: The solutions hydrolyze irreversibly at temperatures above 40°C to produce zirconia gels.

Common Reagents and Conditions:

Acids and Alkalies: The compound decomposes when exposed to dilute acids and alkalies.

Temperature: Hydrolysis occurs at temperatures above 40°C.

Major Products Formed:

Zirconia Gels: Formed during hydrolysis at elevated temperatures.

Aplicaciones Científicas De Investigación

Chemistry: Carbonic acid, ammonium zirconium salt is used as a reagent and an intermediate in the synthesis of fine chemicals and specialty chemicals . It serves as a building block for research chemicals and versatile building blocks .

Biology and Medicine: The compound is used in the preparation of zirconium oxide, which has applications in biomedicine and other nano-based applications . Zirconium oxide is known for its exceptional biomedical applications in dentistry and drug delivery, as well as its interesting biological properties, including anti-microbial, antioxidant, and anti-cancer activity .

Industry: In the industrial sector, this compound is used as an ingredient in water repellents for paper and textiles, a catalyst, a stabilizer in latex emulsion paints, and a lubricant in the fabrication of glass fibers . It is also used to enhance the formation and properties of spruce galactoglucomannan films, which are biodegradable and offer a bio-based alternative to synthetic oxygen barrier materials .

Mecanismo De Acción

The mechanism of action of carbonic acid, ammonium zirconium salt involves its ability to act as a precursor for the preparation of zirconium oxide . Zirconium oxide can further be used in biomedicine and other nano-based applications. The compound can also react with borax to form an acid-base bifunctional catalyst for selective organic transformation .

Comparación Con Compuestos Similares

- Ammonium zirconium carbonate

- Ammonium zirconyl carbonate

- Zirconium carbonate oxide

Comparison: Carbonic acid, ammonium zirconium salt is unique due to its stability up to 68°C and its decomposition in dilute acids and alkalies . It is also distinguished by its ability to hydrolyze irreversibly at temperatures above 40°C to produce zirconia gels . These properties make it suitable for specific industrial applications, such as a stabilizer in latex emulsion paints and a lubricant in the fabrication of glass fibers .

Propiedades

Número CAS |

22829-17-0 |

|---|---|

Fórmula molecular |

CH5NO3Zr |

Peso molecular |

170.28 g/mol |

Nombre IUPAC |

azane;carbonic acid;zirconium |

InChI |

InChI=1S/CH2O3.H3N.Zr/c2-1(3)4;;/h(H2,2,3,4);1H3; |

Clave InChI |

OKXULOXSGGGFND-UHFFFAOYSA-N |

SMILES canónico |

C(=O)(O)O.N.[Zr] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)methyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide](/img/structure/B12345460.png)

![4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol](/img/structure/B12345462.png)

![N-butyl-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B12345474.png)

![(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B12345485.png)

![N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide](/img/structure/B12345494.png)

![2-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12345501.png)

![5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345508.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B12345514.png)

![N-(4-fluorophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12345518.png)

![sodium;2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12345521.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12345526.png)

![Acetamide, N-[3-(methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]-](/img/structure/B12345530.png)